5'-Iodoacetamido-5'-deoxythymidine
Overview
Description
5’-Iodoacetamido-5’-deoxythymidine is a synthetic nucleoside analog that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of an iodoacetamido group attached to the 5’ position of the deoxythymidine molecule, which imparts distinct reactivity and biological activity.
Scientific Research Applications
5’-Iodoacetamido-5’-deoxythymidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nucleoside analogs.
Biology: The compound is employed in studies involving DNA synthesis and repair, as it can be incorporated into DNA strands, affecting their stability and function.
Safety and Hazards
Preparation Methods
The synthesis of 5’-Iodoacetamido-5’-deoxythymidine typically involves the iodination of 5’-deoxy-5’-aminothymidine followed by acylation with iodoacetic acid. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the acylation process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5’-Iodoacetamido-5’-deoxythymidine undergoes various chemical reactions, including:
Substitution Reactions: The iodoacetamido group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The primary mechanism by which 5’-Iodoacetamido-5’-deoxythymidine exerts its effects is through the inhibition of thymidylate synthase. This enzyme is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. By inhibiting this enzyme, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells . The molecular targets and pathways involved include the binding of the compound to the active site of thymidylate synthase, forming a stable complex that prevents the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
- 5’-Bromoacetamido-5’-deoxythymidine (BAT)
- 5’-Chloroacetamido-5’-deoxythymidine (CAT)
Compared to these similar compounds, 5’-Iodoacetamido-5’-deoxythymidine exhibits unique properties due to the presence of the iodine atom, which imparts higher reactivity and stronger inhibitory effects on thymidylate synthase . The order of inhibitory potency on thymidylate synthase is generally BAT > IAT > CAT, reflecting the differences in their chemical structures and reactivities .
Properties
IUPAC Name |
N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-2-iodoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN3O5/c1-6-5-16(12(20)15-11(6)19)10-2-7(17)8(21-10)4-14-9(18)3-13/h5,7-8,10,17H,2-4H2,1H3,(H,14,18)(H,15,19,20)/t7-,8+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGXFMGORNLEMS-QXFUBDJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC(=O)CI)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CNC(=O)CI)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143842 | |
Record name | 5'-Iodoacetamido-5'-deoxythymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101314-73-2 | |
Record name | 5'-Iodoacetamido-5'-deoxythymidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101314732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Iodoacetamido-5'-deoxythymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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